5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole
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Overview
Description
5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a chloromethyl group attached to the triazole ring and a 2-methylphenyl group attached to the nitrogen atom of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting sodium azide with an appropriate halide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of triazole derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduction typically results in the formation of triazole derivatives with reduced functional groups.
Scientific Research Applications
5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The triazole ring can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-methylphenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(bromomethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different chemical properties.
5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole: Similar structure but with a phenyl group instead of a 2-methylphenyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the chloromethyl and 2-methylphenyl groups in 5-(chloromethyl)-1-(2-methylphenyl)-1H-1,2,3-triazole imparts unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-methylphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-4-2-3-5-10(8)14-9(6-11)7-12-13-14/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYOWSHYSZKDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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